Ethyl 5,5-dimethyl-2,4-dioxohexanoate
CAS No.: 13395-36-3
Cat. No.: VC20981470
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13395-36-3 |
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Molecular Formula | C10H16O4 |
Molecular Weight | 200.23 g/mol |
IUPAC Name | ethyl 5,5-dimethyl-2,4-dioxohexanoate |
Standard InChI | InChI=1S/C10H16O4/c1-5-14-9(13)7(11)6-8(12)10(2,3)4/h5-6H2,1-4H3 |
Standard InChI Key | NIMKIMUBJFWPTD-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)CC(=O)C(C)(C)C |
Canonical SMILES | CCOC(=O)C(=O)CC(=O)C(C)(C)C |
Structural Identification and Characteristics
Ethyl 5,5-dimethyl-2,4-dioxohexanoate is a β-diketone ester characterized by a linear carbon chain with two carbonyl groups at positions 2 and 4, along with an ethyl ester group and geminal dimethyl substituents at position 5. This unique arrangement of functional groups contributes to its chemical versatility and reactivity patterns.
Identification Parameters
The compound is registered with CAS number 13395-36-3 and possesses the molecular formula C₁₀H₁₆O₄ . It has several alternative identifiers in chemical databases and catalogs, including MFCD00052319 and MFCD11500720, which are commonly used in research and commercial settings .
Nomenclature
Physical and Chemical Properties
Ethyl 5,5-dimethyl-2,4-dioxohexanoate possesses distinct physical and chemical properties that determine its behavior in various reaction environments and applications.
Physical Properties
The compound has a molecular weight of 200 Da, making it a relatively small organic molecule . Its physical state at standard conditions can be inferred from related compounds, which typically exist as clear liquids or crystalline solids.
Table 1: Physical Properties of Ethyl 5,5-dimethyl-2,4-dioxohexanoate
Chemical Reactivity
The compound's reactivity is largely determined by its functional groups: the 1,3-diketone moiety and the ethyl ester group. These sites allow for various chemical transformations:
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The β-diketone functionality can undergo enolization, making it susceptible to nucleophilic attacks.
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The carbonyl groups can participate in condensation reactions with nucleophiles like hydrazine, potentially leading to heterocyclic compounds.
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The ethyl ester group can undergo transesterification or hydrolysis under appropriate conditions.
Based on the reactivity of similar compounds, ethyl 5,5-dimethyl-2,4-dioxohexanoate likely exhibits keto-enol tautomerism, which influences its behavior in chemical reactions .
Synthesis and Preparation Methods
Laboratory-Scale Preparation
A potential laboratory preparation method adapted from related compounds might include:
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Dissolving sodium in absolute ethanol to form sodium ethoxide
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Adding a mixture of diethyl oxalate and pinacolone dropwise to the sodium ethoxide solution at controlled temperature
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Stirring the reaction mixture for several hours, followed by standing overnight
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Acidification with cold concentrated sulfuric acid
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Extraction with an appropriate solvent and purification by distillation or column chromatography
While this method is inferred from the synthesis of the methyl ester analog, the principles should apply with appropriate modifications for the ethyl ester variant.
Applications and Research Significance
Pharmaceutical Applications
Based on structural analysis and the applications of related compounds, ethyl 5,5-dimethyl-2,4-dioxohexanoate likely serves as an important pharmaceutical intermediate . Its diketone functionality makes it valuable for heterocyclic synthesis, particularly in the preparation of compounds with potential biological activity.
Synthetic Utility
One significant application appears to be in the synthesis of heterocyclic compounds. For instance, β-diketone esters can react with hydrazine to form pyrazoles, which are important scaffolds in medicinal chemistry . Similar reactivity patterns would be expected for ethyl 5,5-dimethyl-2,4-dioxohexanoate.
The compound's potential involvement in the Guareschi–Thorpe condensation is noteworthy. This reaction could employ ethyl 5,5-dimethyl-2,4-dioxohexanoate and ethyl 3-amino-3-iminopropionate to form substituted pyridine derivatives, specifically 2-amino isonicotinic acids, which have significant pharmaceutical relevance .
Research Applications
The compound could participate in reactions similar to those documented for related molecules:
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Condensation with hydrazine to form 5-substituted pyrazole derivatives
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Participation in multi-component reactions for heterocyclic synthesis
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Serving as a starting material for more complex molecular architectures
Related Compounds and Comparative Analysis
Structural Analogs
Several structural analogs of ethyl 5,5-dimethyl-2,4-dioxohexanoate are documented in the literature:
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Ethyl 5-methyl-2,4-dioxohexanoate (CAS: 64195-85-3) - differs by having an isopropyl group instead of a tert-butyl group at position 5
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Methyl 5,5-dimethyl-2,4-dioxohexanoate (CAS: 42957-17-5) - the methyl ester analog, differing only in the ester alkyl chain length
Comparative Properties
Table 2: Comparison of Ethyl 5,5-dimethyl-2,4-dioxohexanoate with Related Compounds
Reactivity Patterns
The reactivity profiles of these related compounds offer valuable insights into the behavior of ethyl 5,5-dimethyl-2,4-dioxohexanoate. For example, ethyl 5-methyl-2,4-dioxohexanoate has been documented to react with hydrazine hydrate to form pyrazole derivatives, a reaction pathway that ethyl 5,5-dimethyl-2,4-dioxohexanoate would likely share due to structural similarities .
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